molecular formula C9H4ClF4N B1433238 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile CAS No. 1431329-60-0

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1433238
CAS No.: 1431329-60-0
M. Wt: 237.58 g/mol
InChI Key: VVZMMFREJMQMLX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4ClF4N. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the acetonitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .

Scientific Research Applications

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be used in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application and the molecular targets involvedThese groups can enhance the compound’s stability and binding affinity to specific enzymes or receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in research and industry .

Properties

IUPAC Name

2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMMFREJMQMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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